N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide
Description
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide is a structurally complex molecule featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group, an ethyl linker, and an ethanediamide moiety terminating in a 2,5-dimethylphenyl substituent.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(2,5-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-13-3-4-14(2)18(11-13)25-20(27)19(26)23-10-9-17-12-28-21(24-17)15-5-7-16(22)8-6-15/h3-8,11-12H,9-10H2,1-2H3,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPCREXJKWFBHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C19H20ClN3S
- Molecular Weight : 357.89 g/mol
Target Receptors
Research indicates that this compound acts primarily as a selective ligand for the D4 dopamine receptor . The D4 receptor is part of the dopaminergic signaling pathways, which are crucial for various neurological functions including mood regulation and motor control.
Mode of Action
As a ligand for the D4 receptor, this compound modulates dopaminergic signaling. This modulation can influence physiological processes such as reward mechanisms and emotional regulation.
Biological Activity
The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects:
- Antioxidant Activity : Preliminary studies suggest that derivatives of thiazole compounds exhibit antioxidant properties. The presence of the thiazole ring may contribute to this activity by scavenging free radicals .
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial effects against various bacterial strains. The introduction of different substituents on the thiazole ring can enhance these properties. For instance, compounds with chlorophenyl groups have demonstrated improved efficacy against both Gram-positive and Gram-negative bacteria.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of thiazole derivatives similar to this compound against several bacterial strains including E. coli and Staphylococcus aureus. The results indicated that modifications to the thiazole ring significantly enhanced antibacterial potency compared to standard antibiotics.
Study 2: Neuropharmacological Effects
Another research focused on the neuropharmacological effects of D4 receptor ligands. It was found that compounds with structural similarities to this compound exhibited anxiolytic effects in animal models. These findings support the potential use of such compounds in treating anxiety disorders.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is soluble in DMSO but insoluble in water. This solubility profile is crucial for its formulation in biological assays and therapeutic applications.
Comparison with Similar Compounds
Research Findings and Discussion
The structural and synthetic parallels between the target compound and its analogs highlight the critical role of heterocycle selection and functional group modification. For instance:
- The ethanediamide group’s polarity contrasts with the lipophilic thioamides, suggesting divergent pharmacokinetic profiles.
Further studies should explore the target compound’s synthesis, crystallography (using tools like ORTEP-3 ), and bioactivity to validate these hypotheses.
Q & A
Q. What are the critical steps and conditions for synthesizing N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide?
The synthesis involves multi-step organic reactions:
- Thiazole ring formation : Initial preparation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol, 80°C) .
- Functionalization : Introduction of the 4-chlorophenyl group via nucleophilic substitution or coupling reactions, often requiring anhydrous solvents (e.g., dichloromethane) and bases like triethylamine to neutralize HCl byproducts .
- Amidation : Final coupling of the thiazole-ethyl intermediate with 2,5-dimethylphenyl ethanediamide using carbodiimide coupling agents (e.g., DCC or EDC) in inert atmospheres to prevent hydrolysis . Yield optimization typically requires strict temperature control (±2°C) and HPLC monitoring for intermediate purity .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions, with aromatic protons in the 6.5–8.0 ppm range and methyl groups at ~2.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion) and detects isotopic patterns indicative of chlorine atoms .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, particularly for the thiazole ring and amide linkages. Software like ORTEP-3 aids in visualizing torsion angles and packing motifs .
Q. How should researchers handle and store this compound to ensure stability?
- Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation of the thiazole ring .
- Avoid aqueous solutions unless buffered at neutral pH, as the amide bond may hydrolyze under acidic/basic conditions .
Advanced Research Questions
Q. How can reaction yields be systematically optimized for this compound’s synthesis?
- Design of Experiments (DoE) : Apply factorial designs to test variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 equiv). Response surface methodology (RSM) identifies nonlinear interactions .
- In-line Analytics : Use FT-IR or Raman spectroscopy to monitor reaction progress in real time, reducing purification steps .
Q. What strategies resolve contradictions between computational predictions and experimental structural data?
- Hybrid DFT/MD Simulations : Compare density functional theory (DFT)-optimized geometries with experimental X-ray data to identify discrepancies in dihedral angles (e.g., thiazole-amide torsion). Adjust force fields in molecular dynamics (MD) simulations to better match crystallographic observations .
- Synchrotron Radiation : High-resolution XRD at synchrotron facilities resolves electron density ambiguities, particularly for disordered solvent molecules in crystal lattices .
Q. How can researchers elucidate structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and test biological activity. Use SAR trends to identify critical pharmacophores .
- Molecular Docking : Dock the compound into target proteins (e.g., kinase domains) using software like AutoDock Vina. Validate binding poses with mutagenesis studies .
Q. What methodologies address unexpected side reactions during synthesis?
- Protective Group Strategies : Temporarily protect reactive sites (e.g., amine groups with Boc or Fmoc) during thiazole formation to prevent cross-reactivity .
- Quenching Protocols : Add scavengers (e.g., polymer-bound trisamine) to trap unreacted electrophiles, minimizing byproducts like dimerized thiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
